is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .
Propargyl-PEG1-NHS ester is widely used in bioconjugation with antibodies (ADC), protein, peptide & other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-NHS ester may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propargyl-PEG1-NHS ester can be used for chemical modifications . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
It can be used for cross linking . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-PEG1-NHS ester can be used for the modification of biological therapeutics . The hydrophilic PEG spacer increases solubility in aqueous media .
Propargyl-PEG1-NHS ester is a noncleavable 1-unit PEG linker for antibody-agent-conjugation (ADC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Propargyl-PEG1-NHS ester is a click chemistry reagent . It can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Propargyl-PEG1-NHS ester is an amine reactive reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces etc .
Propargyl-PEG1-NHS ester is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) spacer, a propargyl group, and a N-hydroxysuccinimide (NHS) ester. The molecular formula for this compound is , and it is often utilized in bioconjugation applications due to its ability to selectively react with primary amines found in biomolecules . The propargyl group serves as a reactive handle for subsequent chemical modifications, particularly through click chemistry reactions, while the NHS ester facilitates the formation of stable amide bonds with amine-containing compounds .
Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].
The primary chemical reaction involving Propargyl-PEG1-NHS ester is the conjugation with primary amines. At physiological pH (around 7.4), the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for biological applications. Following the formation of the amide bond, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, allowing for further functionalization with azide-tagged molecules .
Propargyl-PEG1-NHS ester exhibits significant biological activity primarily due to its role in bioconjugation. By enabling the covalent attachment of drugs, imaging agents, or targeting moieties to biomolecules, it enhances their therapeutic and diagnostic potential. Its application in antibody-drug conjugates (ADCs) allows for targeted delivery of therapeutics, thereby increasing efficacy while minimizing off-target effects . Additionally, its stability under physiological conditions makes it an attractive choice for in vivo applications.
The synthesis of Propargyl-PEG1-NHS ester typically involves several steps:
Variations in synthesis may occur depending on specific requirements or desired modifications .
Propargyl-PEG1-NHS ester has diverse applications across various fields:
Studies have demonstrated that Propargyl-PEG1-NHS ester can effectively facilitate interactions between biomolecules and small molecules via click chemistry. This property is particularly useful in understanding protein-protein interactions and developing new therapeutic strategies. The specificity and efficiency of the CuAAC reaction allow researchers to create complex biomolecular architectures that can be studied in detail .
Several compounds share structural similarities with Propargyl-PEG1-NHS ester. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Propargyl-NHS Ester | Alkyne group with NHS ester | Simpler structure; lacks PEG spacer |
Azido-PEG-NHS Ester | Azide group with NHS ester | Allows for different click reactions |
Maleimide-PEG Ester | Maleimide functional group | Reacts specifically with thiols |
Biotin-PEG-NHS Ester | Biotin moiety attached to PEG and NHS ester | Strong affinity for streptavidin |
Propargyl-PEG1-NHS ester stands out due to its combination of a propargyl group and PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it particularly effective for bioconjugation applications .